molecular formula C21H19NO4S B2996526 Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 685853-44-5

Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No. B2996526
CAS RN: 685853-44-5
M. Wt: 381.45
InChI Key: WYPAQFJACPFPMB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate is a chemical compound with the empirical formula C21H19NO4S . It has a molecular weight of 381.44 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for this compound is 1S/C21H19NO4S/c1-3-26-21(25)18-17(14-7-5-4-6-8-14)13(2)27-20(18)22-19(24)15-9-11-16(23)12-10-15/h4-12,23H,3H2,1-2H3,(H,22,24) . This identifier provides a standard way to encode the compound’s molecular structure and is useful for database searches.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

Synthesis and Tautomeric Structures of Novel Thiophene-Based Bis-Heterocyclic Monoazo Dyes

A study highlights the preparation of ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate using Gewald’s methodology. This derivative, a structural analog of Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate, was then utilized to synthesize bis-heterocyclic monoazo dyes. These dyes were characterized by elemental analysis and spectral methods, exploring their solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).

Synthesis and Characterization of Schiff Bases and Metal Complexes

Another research explored the synthesis of Schiff’s bases derived from substituted 2-Aminobenzothiazole and ethyl 2-(4-formyl-3-hydroxyphenyl)-4methylthiazole-5-carboxylate. These bases, upon interaction with zinc chloride and lanthanum chloride, yielded metal complexes demonstrating significant biological activities (Anuse et al., 2021).

Chemical Stability and Biological Activity

Physicochemical Properties and Complex Formation

The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates revealed insights into their acid-base properties, solubility, chemical stability, and their ability to form complexes with Cu(II), Co(II), and Ni(II). This research provides a foundation for understanding the physicochemical characteristics of similar compounds (Chekanova et al., 2014).

Antimicrobial and Antioxidant Studies

Synthesis of Lignan Conjugates via Cyclopropanation

This study involved the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities. The findings highlight the potential of these synthesized compounds as significant antibacterial and antifungal agents, alongside their antioxidant capabilities (Raghavendra et al., 2016).

Safety and Hazards

The compound is classified as a Combustible Solid under the WGK (Water Hazard Class) system . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety precautions to prevent direct contact and inhalation.

properties

IUPAC Name

ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-3-26-21(25)18-17(14-7-5-4-6-8-14)13(2)27-20(18)22-19(24)15-9-11-16(23)12-10-15/h4-12,23H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPAQFJACPFPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate

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